1,2,4,5-Tetrachlorobenzene

描述

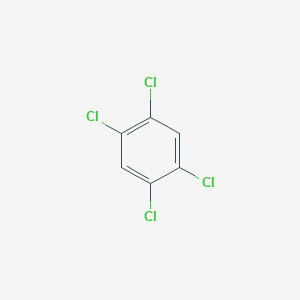

1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid that has been used in various industrial applications, particularly in the production of pesticides .

准备方法

1,2,4,5-Tetrachlorobenzene can be synthesized through several methods:

Electrophilic Halogenation: This method involves the halogenation of benzene or chlorobenzenes using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride.

Industrial Production: Industrially, this compound is produced by the chlorination of 1,2,4-trichlorobenzene in the presence of a catalytic amount of a Lewis acid.

化学反应分析

Nucleophilic Aromatic Substitution

The compound undergoes nucleophilic substitution under alkaline conditions. For example, reaction with hydroxide ions (OH⁻) at elevated temperatures (~160°C) yields 2,4,5-trichlorophenol, a precursor to herbicides :This reaction leverages the activation of the aromatic ring by electron-withdrawing chlorine groups, facilitating attack by nucleophiles at the para position relative to the chlorine substituents .

Reaction with Strong Bases

1,2,4,5-Tetrachlorobenzene reacts violently with sodium hydroxide (NaOH) in methanol, leading to hazardous decomposition. Such reactions have caused explosions during industrial alkaline hydrolysis . The process generates chlorinated phenols and hydrogen chloride (HCl):

Thermochemical Reactions

Gas-phase deprotonation studies reveal thermodynamic parameters for this compound :

| Reaction | ΔᵣH° (kJ/mol) | ΔᵣG° (kJ/mol) |

|---|---|---|

| C₆HCl₄⁻ + H⁺ → C₆H₂Cl₄ (1,2,4,5-isomer) | 1514 ± 8.8 | 1480 ± 8.4 |

These values highlight the stability of the deprotonated anion in the gas phase, influenced by the electron-withdrawing chlorine substituents.

Microbial Dechlorination

The bacterium Burkholderia sp. strain PS12 degrades this compound via reductive dechlorination, producing trichlorobenzene isomers as intermediates . This pathway is critical for bioremediation in contaminated soils.

Combustion Byproducts

When organic compounds are burned in the presence of chlorine sources, this compound can form as a byproduct . This reaction contributes to environmental persistence and bioaccumulation risks.

Toxicity and Metabolic Inertness

In animal studies, this compound is excreted unchanged in feces, indicating resistance to metabolic transformation. This inertness correlates with its bioaccumulation potential and chronic toxicity in liver and kidney tissues .

科学研究应用

TeCB has been studied for its environmental behavior and potential as a pollutant. It has been detected in various environmental matrices including water bodies and sediments due to leaching from chemical dump sites and the use of pesticides .

Case Study: Environmental Contamination

- Location : Various industrial sites

- Findings : TeCB was found in settling particulates in lakes and estuaries and in fly-ash samples from municipal waste incinerators. Its presence indicates potential bioaccumulation risks in aquatic organisms .

Toxicological Studies

Research has shown that this compound can induce toxic effects in laboratory animals. Studies conducted on Sprague Dawley rats indicated that exposure to high doses resulted in liver and kidney weight increases and changes in hematological values .

Table 2: Toxicological Effects of TeCB on Rats

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0.25 | Enhanced liver foci production |

| 75 | Changes in liver function; no histological lesions |

| Varies | Increased liver and kidney weights |

Biodegradation Studies

Recent studies have explored the biodegradation potential of TeCB using specific bacterial strains. For instance, Burkholderia sp. strain PS12 has been shown to utilize TeCB as a growth substrate, indicating its potential for bioremediation applications .

Case Study: Biodegradation Potential

- Organism : Burkholderia sp.

- Application : Utilization of TeCB for growth suggests a pathway for environmental cleanup strategies targeting chlorinated compounds.

Regulatory Considerations

Due to its potential toxicity and environmental persistence, this compound is subject to regulatory scrutiny under various environmental protection laws. The U.S. Environmental Protection Agency (EPA) monitors its presence in industrial effluents and ambient air near industrial complexes .

作用机制

The mechanism of action of 1,2,4,5-tetrachlorobenzene is primarily related to its chemical reactivity:

Molecular Targets: It interacts with various nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack.

Pathways Involved: The compound’s effects are mediated through its ability to undergo substitution reactions, which can alter its chemical structure and properties.

相似化合物的比较

1,2,4,5-Tetrachlorobenzene can be compared with other chlorinated benzenes:

1,2,3,4-Tetrachlorobenzene: This isomer has chlorine atoms at different positions, leading to different chemical properties and reactivity.

1,2,3,5-Tetrachlorobenzene: Another isomer with a unique arrangement of chlorine atoms, affecting its chemical behavior.

Tetrabromobenzene and Tetraiodobenzene: These compounds have bromine or iodine atoms instead of chlorine, resulting in different reactivity and applications.

This compound stands out due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and industrial applications.

生物活性

1,2,4,5-Tetrachlorobenzene (TCB) is a chlorinated aromatic hydrocarbon with significant industrial applications and potential environmental and health implications. This article explores the biological activity of TCB, focusing on its toxicity, metabolic effects, and potential health risks based on diverse research findings.

- Chemical Formula: C₆H₂Cl₄

- CAS Number: 95-94-3

- Molecular Weight: 215.94 g/mol

Acute Toxicity

This compound exhibits notable acute toxicity in various animal models. The following table summarizes the LD50 values from different studies:

| Species | LD50 (mg/kg) | Reference |

|---|---|---|

| Albino Rats | 1,500 | Fomenko (1965) |

| Mice | 1,035 - 2,650 | NIOSH (1980) |

| Rabbits | 1,500 | Fomenko (1965) |

Acute exposure can lead to symptoms such as muscle weakness, tiredness, diarrhea, low body temperature, and in severe cases, coma or death .

Chronic Toxicity

Chronic exposure to TCB has been linked to various long-term health effects. Notably:

- Liver and Kidney Effects: Studies indicate that TCB may affect liver and kidney function. In male rats exposed to high doses (up to 2,000 ppm), significant histological lesions were observed in renal structures .

- Hepatic Enzyme Induction: TCB has been shown to induce hepatic microsomal enzymes such as cytochrome P450 and others involved in drug metabolism. This induction suggests a potential for altered drug metabolism in humans exposed to TCB .

Mechanistic Studies

Research indicates that TCB does not undergo extensive metabolism compared to other isomers of tetrachlorobenzene. For instance:

- In squirrel monkeys, TCB isomers were found to be less metabolized than in other mammalian species .

- TCB administration has been associated with increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH), indicating liver damage or dysfunction .

Study on Liver Carcinogenicity

A significant study assessed the hepatocarcinogenic potential of TCB. It was found that TCB enhanced the production of gamma-glutamyltranspeptidase (GGT)-positive foci in male rats when administered alongside diethyl nitrosamine. This suggests a potential role in promoting liver tumors under specific conditions .

Long-term Exposure Effects

Another study indicated that chronic exposure to TCB could lead to renal damage characterized by tubular epithelial cell regeneration and the formation of hyaline droplets in renal cortices of male rats . These findings highlight the compound's nephrotoxic potential.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and purifying 1,2,4,5-tetrachlorobenzene for laboratory use?

this compound is typically synthesized via chlorination of benzene or trichlorobenzene under controlled conditions using catalysts like iron(III) chloride. Purification involves recrystallization from non-polar solvents (e.g., hexane) or fractional sublimation due to its high melting point (138–140°C). Analytical-grade purity (>99%) is critical for environmental and toxicological studies, requiring verification via gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) .

Q. How is the molecular structure of this compound determined, and what are the key geometric parameters?

The planar molecular structure with D2h symmetry has been confirmed via electron diffraction and X-ray crystallography. Key parameters include:

- Cl-C-Cl bond angle : 62.8° ± 0.4° (due to steric repulsion between adjacent chlorine atoms)

- C-Cl bond length : 1.70–1.73 Å

- C-C bond lengths : Alternating between 1.38 Å (Cl-adjacent) and 1.40 Å (non-adjacent) .

Q. What analytical techniques are most effective for detecting this compound in environmental matrices?

- HS-SPME/GC-MS/MS : Achieves detection limits of 0.01–0.05 µg/L in water, with optimized parameters (85°C extraction, 30 min equilibrium) .

- EPA Method 8270 : Uses dichloromethane extraction and GC-MS for soil/sediment, reporting a precision of ±15% RSD .

Advanced Research Questions

Q. How do microbial degradation pathways of this compound differ across bacterial strains?

Pseudomonas sp. strain PS14 degrades this compound via dioxygenation , producing 3,4,6-trichlorocatechol. Key steps:

Initial oxidation : Formation of 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene.

Dehydrochlorination : Spontaneous elimination of HCl to yield trichlorocatechol.

Ortho-cleavage : Catalyzed by type II catechol 1,2-dioxygenase, generating 2,3,5-trichloromuconate for entry into the TCA cycle .

Stoichiometric chloride release confirms dechlorination efficiency (~95% in 72 hours under aerobic conditions).

Q. What contradictions exist in environmental fate data for this compound, and how should researchers address them?

- Bioaccumulation : No harmonized MPCs due to insufficient bioaccumulation studies , yet field data (e.g., Passaic River sediments) show rare detection (<2% frequency), suggesting low environmental persistence .

- Thermodynamic properties : Discrepancies in reported ΔfH° (gas phase: -45.2 kJ/mol; solid phase: -98.3 kJ/mol) require validation via high-precision calorimetry .

Recommendation : Cross-validate using isotopic dilution techniques (e.g., <sup>13</sup>C-labeled standards) to resolve measurement inconsistencies .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

- DFT calculations : Predict aromaticity and electron affinity (EA = 0.85 eV) using the IUPAC InChIKey (JHBKHLUZVFWLAG-UHFFFAOYSA-N) for molecular orbital analysis .

- NMR simulations : Compare experimental <sup>1</sup>H shifts (8.11–9.56 ppm in [d2]-1,2,4,5-tetrachlorobenzene) with theoretical spectra to probe ring current effects .

Q. Methodological Recommendations

属性

IUPAC Name |

1,2,4,5-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024320 | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³ | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS SUBLIMABLE NEEDLES | |

CAS No. |

95-94-3, 12408-10-5, 63697-22-3 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrachloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tetrachlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N27529KGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。